molecular formula C7H9IN2O2 B2537510 Ethyl 5-iodo-1-methylpyrazole-3-carboxylate CAS No. 1218764-76-1

Ethyl 5-iodo-1-methylpyrazole-3-carboxylate

Cat. No.: B2537510
CAS No.: 1218764-76-1
M. Wt: 280.065
InChI Key: STGSTLMQEOPMFT-UHFFFAOYSA-N
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Description

Ethyl 5-iodo-1-methylpyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group at position 3, an iodine atom at position 5, and a methyl group at position 1 of the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-iodo-1-methylpyrazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate to form ethyl 3-hydrazinylbutanoate. This intermediate is then cyclized with iodine to yield this compound. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodo-1-methylpyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cyclization reactions can produce fused heterocyclic systems.

Scientific Research Applications

Ethyl 5-iodo-1-methylpyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-iodo-1-methylpyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate specific biochemical processes through its interaction with target proteins.

Comparison with Similar Compounds

Ethyl 5-iodo-1-methylpyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:

    Ethyl 1-methylpyrazole-3-carboxylate: Lacks the iodine atom, which may result in different reactivity and biological activity.

    5-Iodo-1-methylpyrazole-3-carboxylate: Lacks the ethyl ester group, which may affect its solubility and reactivity.

    1-Methylpyrazole-3-carboxylate: Lacks both the iodine atom and the ethyl ester group, leading to significant differences in chemical properties and applications.

The presence of the iodine atom and the ethyl ester group in this compound makes it unique and valuable for specific chemical reactions and research applications.

Properties

IUPAC Name

ethyl 5-iodo-1-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGSTLMQEOPMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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